molecular formula C12H19N B1423308 Methyl[1-(4-methylphenyl)butan-2-yl]amine CAS No. 861199-21-5

Methyl[1-(4-methylphenyl)butan-2-yl]amine

Cat. No. B1423308
M. Wt: 177.29 g/mol
InChI Key: KBSOMARSARDZFM-UHFFFAOYSA-N
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Description

Methyl[1-(4-methylphenyl)butan-2-yl]amine, also known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential as an experimental tool for studying various biological processes. DMBA is a structural analog of amphetamine and has been found to exhibit similar pharmacological properties.

Scientific Research Applications

1. Identification and Analysis in Illegal Designer Drugs

Methyl[1-(4-methylphenyl)butan-2-yl]amine and its homologues have been identified in illegal designer drugs. The analysis of such compounds is crucial in the monitoring and regulation of these substances in the market. The study by Matsumoto et al. (2006) highlights the identification of N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a new homologue of MDMA, in the Japanese market. This research contributes to the understanding of the distribution and chemical properties of these substances in illegal drug trade Matsumoto et al., 2006.

2. Chemical Reactions and Synthesis

The compound plays a role in various chemical reactions and synthesis processes. For instance, Novakov et al. (2017) described the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, demonstrating the compound's utility in the synthesis of target amides Novakov et al., 2017.

3. Structure Elucidation and Comparative Analysis

Studies like that of Nycz et al. (2011) focus on the X-ray structures and computational studies of several cathinones, including variants of methyl[1-(4-methylphenyl)butan-2-yl]amine. Such research provides valuable insights into the molecular structure and electronic spectra of these compounds Nycz et al., 2011.

4. Synthesis of Novel Compounds

The compound is also used in the synthesis of new chemical entities. For example, Almansour et al. (2016) reported the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, where methyl[1-(4-methylphenyl)butan-2-yl]amine derivatives played a significant role. This research contributes to the development of new compounds with potential applications in various fields Almansour et al., 2016.

5. Pharmacological Research

While excluding specific drug use and dosage information, it is important to note that variants of methyl[1-(4-methylphenyl)butan-2-yl]amine have been studied in pharmacological research. Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor antagonist. This type of research is crucial in understanding the therapeutic potential of these compounds Grimwood et al., 2011.

properties

IUPAC Name

N-methyl-1-(4-methylphenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-12(13-3)9-11-7-5-10(2)6-8-11/h5-8,12-13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSOMARSARDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(4-methylphenyl)butan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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